1,2-Dibromo-3-fluoro-4-methylbenzene
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Overview
Description
1,2-Dibromo-3-fluoro-4-methylbenzene: is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial fluorination of 4-methylbenzene followed by sequential bromination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia can be used for the substitution of bromine atoms.
Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidizing the methyl group.
Reduction: Zinc in acetic acid is a typical reagent for reducing bromine atoms to hydrogen.
Major Products Formed
Substitution: Products such as 1-amino-2-bromo-3-fluoro-4-methylbenzene.
Oxidation: 1,2-Dibromo-3-fluoro-4-methylbenzoic acid.
Reduction: 3-Fluoro-4-methylbenzene.
Scientific Research Applications
1,2-Dibromo-3-fluoro-4-methylbenzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3-fluoro-4-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of substituted products. The fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4-fluoro-3-methylbenzene
- 1,3-Dibromo-5-fluoro-2-methylbenzene
- 1,4-Dibromo-2-fluoro-3-methylbenzene
Uniqueness
1,2-Dibromo-3-fluoro-4-methylbenzene is unique due to the specific positions of the substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms provides a distinct combination of electrophilic and nucleophilic sites, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPOXKVBXGQXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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